molecular formula C20H15N3O3 B295289 N,N-bis(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine

N,N-bis(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine

Cat. No. B295289
M. Wt: 345.4 g/mol
InChI Key: UGLSWGHFSGAXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-bis(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine, commonly known as BFPA, is a compound that has gained significant attention in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of BFPA involves the inhibition of DNA synthesis and cell division, which ultimately leads to the induction of apoptosis in cancer cells. BFPA has also been found to inhibit the activity of certain enzymes, such as topoisomerase II and tyrosine kinase, which are essential for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
BFPA has been shown to have low toxicity and minimal side effects in animal studies. It has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

BFPA has several advantages for lab experiments, including its ability to inhibit cancer cell growth and induce apoptosis, as well as its low toxicity and minimal side effects. However, its synthesis method is complex and requires several steps, which may limit its availability and practicality for some research applications.

Future Directions

There are several future directions for BFPA research, including the development of more efficient synthesis methods, the investigation of its potential applications in other disease areas, such as autoimmune disorders and neurodegenerative diseases, and the exploration of its mechanisms of action at the molecular level. Additionally, further studies are needed to evaluate the safety and efficacy of BFPA in human clinical trials.

Synthesis Methods

BFPA can be synthesized using a multistep reaction process, which involves the condensation of 2-furancarboxaldehyde with 2-aminobenzofuran, followed by the reaction with 2-chloro-4,6-dimethoxypyrimidine and subsequent reduction with sodium borohydride.

Scientific Research Applications

BFPA has been extensively studied for its potential application in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BFPA has also been found to induce apoptosis, or programmed cell death, in cancer cells, which makes it a promising candidate for cancer therapy.

properties

Molecular Formula

C20H15N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

N,N-bis(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C20H15N3O3/c1-2-8-17-16(7-1)18-19(26-17)20(22-13-21-18)23(11-14-5-3-9-24-14)12-15-6-4-10-25-15/h1-10,13H,11-12H2

InChI Key

UGLSWGHFSGAXQI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)N(CC4=CC=CO4)CC5=CC=CO5

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)N(CC4=CC=CO4)CC5=CC=CO5

Origin of Product

United States

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